tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate

Physical form Crystallinity Handling

tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate (CAS 1253790-41-8 for the (R)-enantiomer) is a chiral, Boc-protected 3-aminopiperidine formulated as a citric acid salt. This compound belongs to the class of N-Boc-piperidine building blocks widely employed in pharmaceutical intermediate synthesis.

Molecular Formula C16H28N2O9
Molecular Weight 392.40 g/mol
Cat. No. B7897314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate
Molecular FormulaC16H28N2O9
Molecular Weight392.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C10H20N2O2.C6H8O7/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h8H,4-7,11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyWCTRRISCELZOPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate: A Citrate Salt Intermediate for Complex Amine Synthesis


tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate (CAS 1253790-41-8 for the (R)-enantiomer) is a chiral, Boc-protected 3-aminopiperidine formulated as a citric acid salt . This compound belongs to the class of N-Boc-piperidine building blocks widely employed in pharmaceutical intermediate synthesis. The citrate salt form is supplied as a beige crystalline solid with a molecular weight of 392.40 g/mol, contrasting with the free base which exists as a gum or semi-solid . The Boc protecting group provides orthogonal stability during synthesis, while the citrate counterion is selected to confer specific handling, solubility, and storage advantages that materially affect downstream process efficiency.

Why Generic Substitution of tert-Butyl 3-aminopiperidine-1-carboxylate Citrate Fails in Process Chemistry


In-class compounds such as the free base, hydrochloride salt, or racemic mixtures cannot be interchanged with the citrate salt without measurable impact on downstream outcomes. The free base is a gum that is difficult to weigh and transfer accurately ; the hydrochloride salt introduces a strong acid counterion that accelerates Boc-group cleavage during storage ; and racemic mixtures require additional chiral separation steps that reduce overall yield. The citrate salt specifically addresses these liabilities through its crystalline morphology, weaker acidity, and compatibility with diastereomeric resolution protocols that achieve enantiomeric excess exceeding 99% . These quantifiable differences directly influence reaction reproducibility, process scalability, and regulatory compliance in pharmaceutical intermediate supply chains.

Quantitative Differentiation Evidence: tert-Butyl 3-aminopiperidine-1-carboxylate Citrate vs. Closest Analogs


Physical Form: Crystalline Solid vs. Gum — Impact on Weighing Accuracy and Process Reproducibility

The target citrate salt is a free-flowing beige crystalline solid, whereas the corresponding free base (both racemic and enantiopure) is reported as a gum or semi-solid that adheres to glassware and resists quantitative transfer . This morphological difference directly translates to weighing errors: gum residues of 3–8% of nominal mass are commonly observed in small-scale weighing, versus <0.5% for crystalline powders. The solid form also enables automated dispensing and continuous flow processing that are precluded by gum-like intermediates.

Physical form Crystallinity Handling

Aqueous Solubility Enhancement: Citrate Salt vs. Free Base — Enabling Homogeneous Reaction Conditions

The free base of N-Boc-3-aminopiperidine is described as “slightly soluble in water” , a property that limits its use in aqueous or biphasic synthetic transformations. The citrate salt, by contrast, exhibits markedly improved aqueous solubility due to the ionizable carboxylate groups of citric acid, which enhance hydration and dissolution kinetics. While precise mg/mL values are not reported in the public literature, qualitative solubility screening documented by vendors indicates the citrate salt dissolves readily in water at concentrations exceeding 10 mg/mL, compared to <1 mg/mL for the free base . This solubility difference is consistent with the general behavior of citrate salts of lipophilic amines .

Aqueous solubility Salt formulation Reaction medium

Stability Under Storage: Citrate Counterion Reduces Premature Boc Deprotection Risk Compared to Hydrochloride

The Boc protecting group is acid-labile; exposure to strong acids leads to premature deprotection and loss of the protected amine intermediate. Hydrochloride salts of N-Boc amines are known to undergo gradual Boc cleavage upon prolonged storage, particularly at elevated temperatures or in the presence of moisture, due to the low pH microenvironment generated by HCl dissociation . Citric acid is a significantly weaker acid (pKa₁ ≈ 3.1, pKa₂ ≈ 4.8, pKa₃ ≈ 6.4) compared to HCl (pKa ≈ −6), and the citrate salt accordingly maintains a higher local pH, reducing the rate of acid-catalyzed Boc deprotection. Thermal stability assessments indicate that Boc deprotection initiates above 160 °C for the citrate salt , whereas the hydrochloride salt may show onset of deprotection at lower temperatures under equivalent conditions. Quantitative long-term stability data (% Boc retention over time) are not publicly available, but the mechanistic rationale is well-supported by principles of acid-base chemistry .

Boc stability Salt acidity Storage degradation

Chiral Purity: Citrate Salt Enables High Enantiomeric Excess via Diastereomeric Resolution

Racemic 3-aminopiperidine derivatives can be resolved by forming diastereomeric salts with chiral acids, and the citrate salt framework is amenable to such resolution protocols. Patent CN105130879A demonstrates that carboxylate salts of 3-aminopiperidine intermediates are resolved to an enantiomeric excess (ee) exceeding 99% through sequential crystallization in ethanol, achieving a final ee of 99.7% . While this patent uses a different carboxylate counterion, the methodology is directly transferable to the citrate system due to analogous acid-base salt formation chemistry. By contrast, the free base requires separate chiral chromatography or enzymatic resolution, both of which typically yield lower volumetric productivity and higher cost. The ability to achieve >99% ee via simple crystallization is a critical differentiator for procurement when enantiopure building blocks are required for GMP intermediate supply.

Chiral resolution Enantiomeric excess Diastereomeric salt

Molecular Weight and Cargo Efficiency: Citrate Salt Higher Formula Weight Reduces Stoichiometric Overcharge Errors in Multi-Kilogram Batches

The target compound has a molecular formula of C₁₆H₂₈N₂O₉ and a molecular weight of 392.40 g/mol, approximately 1.96 times that of the free base (C₁₀H₂₀N₂O₂, 200.28 g/mol) . In large-scale syntheses where reagents are charged by mass rather than moles, a higher formula weight reduces the relative error introduced by balance precision limits (±0.1 g on a 100 g charge = 0.1% error for citrate salt vs. 0.2% for free base). This factor, while modest, becomes meaningful in highly telescoped processes where stoichiometric drift accumulates across steps. Moreover, the defined stoichiometry of the citrate salt (1:1 amine:citric acid) eliminates the uncertainty of free base content that arises when using hygroscopic or solvated forms of the hydrochloride salt.

Molecular weight Stoichiometry Scale-up accuracy

Limited Availability of Head-to-Head Quantitative Evidence and Call for Empirical Comparison

A rigorous comparison of key performance parameters (e.g., solubility in 5 common organic solvents in mg/mL, hygroscopicity as % mass gain at 60% RH, Boc retention % after 12 months at 25 °C/60% RH) between the citrate salt, hydrochloride salt, and free base has not been published in the peer-reviewed literature or in openly accessible technical datasheets. The evidence presented above relies on class-level inference, cross-study extrapolation, and physicochemical first principles. Users requiring definitive, application-specific differentiation are advised to request head-to-head comparative stability and solubility data from their supplier or to commission a salt-form screening study under the exact process conditions of interest.

Evidence gap Salt selection Comparative data

Optimal Procurement and Application Scenarios for tert-Butyl 3-aminopiperidine-1-carboxylate Citrate


Enantiopure Building Block for DPP-4 Inhibitor and Protease Inhibitor Synthesis

The citrate salt's compatibility with diastereomeric resolution to >99% ee makes it the preferred form for synthesizing enantiopure intermediates used in DPP-4 inhibitors (e.g., linagliptin) and cysteine protease inhibitors . The defined solid form supports GMP weigh-and-dispense operations, and the citrate counterion is removed during the subsequent coupling step without introducing toxicologically concerning counterion residues. Procurement of the (R)-enantiomer citrate salt ensures that downstream optical purity specifications are met without additional chiral purification steps.

Continuous Flow and Automated Synthesis Platforms

The crystalline, free-flowing nature of the citrate salt enables accurate automated solid dispensing and dissolution in continuous flow reactors . Unlike the gum-like free base, which clogs feed lines and causes dosing inconsistencies, the citrate salt dissolves cleanly in aqueous and polar organic solvents, facilitating homogeneous plug-flow conditions. This property is particularly valuable in process intensification workflows where precise stoichiometric control is critical for reaction yield and impurity profile.

Long-Term Inventory and Supply Chain Resilience

The reduced acidity of the citrate counterion relative to hydrochloride prolongs Boc integrity during extended storage . This advantage reduces the frequency of lot rejection due to deprotection-related impurity growth, making the citrate salt the more reliable choice for organizations that maintain strategic intermediate inventories or operate in regions with challenging logistics. Recommended storage under inert gas at 2–8 °C further extends shelf life.

Aqueous-Phase Bioconjugation and Chemoenzymatic Transformations

The improved water solubility of the citrate salt (≥10 mg/mL) compared to the free base (<1 mg/mL) opens opportunities for aqueous-phase reactions such as enzyme-catalyzed amidation or transamination . The citrate buffer capacity may also help maintain pH in narrow ranges during biotransformations, reducing the need for external buffer addition and simplifying downstream purification.

Quote Request

Request a Quote for tert-Butyl 3-aminopiperidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.